
Ethyl 3-(5-Bromo-2-pyridyl)-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “MFCD31735613” is a chemical entity with unique properties and applications. It is known for its significant role in various scientific research fields, including chemistry, biology, and medicine. The compound’s structure and reactivity make it a valuable subject of study for understanding complex chemical reactions and developing new materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD31735613” involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product’s purity and yield. For example, one common method involves the reaction of a triazolo ring compound with methanesulfonate under specific conditions to form the desired crystal form .
Industrial Production Methods: Industrial production of “MFCD31735613” often employs large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process is designed to be simple and scalable, ensuring that the compound can be produced in large quantities with consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions: “MFCD31735613” undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: The reactions involving “MFCD31735613” typically use common reagents such as oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures, specific solvents, and catalysts .
Major Products: The major products formed from the reactions of “MFCD31735613” depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can lead to various substituted compounds .
Applications De Recherche Scientifique
“MFCD31735613” has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of “MFCD31735613” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing downstream signaling pathways. This interaction can lead to various biological effects, such as inhibiting cell proliferation or inducing apoptosis .
Comparaison Avec Des Composés Similaires
“MFCD31735613” can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Triazolo ring compounds: These compounds share a similar core structure but differ in their substituents and reactivity.
Methanesulfonate derivatives: These compounds have similar functional groups but may exhibit different chemical and biological properties.
The uniqueness of “MFCD31735613” lies in its specific structure and reactivity, which make it suitable for various applications in scientific research and industry .
Propriétés
Formule moléculaire |
C12H11BrN2O2 |
|---|---|
Poids moléculaire |
295.13 g/mol |
Nom IUPAC |
ethyl 3-(5-bromopyridin-2-yl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-9(5-6-14-11)10-4-3-8(13)7-15-10/h3-7,14H,2H2,1H3 |
Clé InChI |
MMZYNWSJYRQLCW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=CN1)C2=NC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(Chloroacetyl)hydrazino]carbonyl}-1-(4-methylbenzyl)tetrahydrofuranium2-{[2-(chloroacetyl)hydrazino]carbonyl}-1-(4-methylbenzyl)pyrrolidine](/img/structure/B13724084.png)

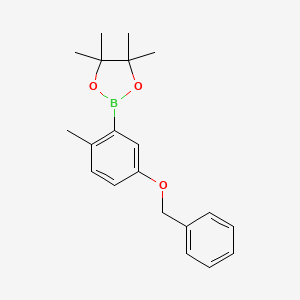

![4-amino-N-[(3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide](/img/structure/B13724111.png)
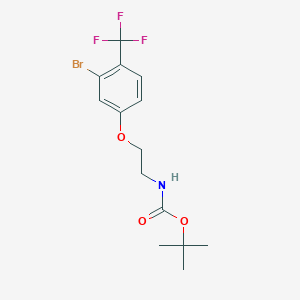

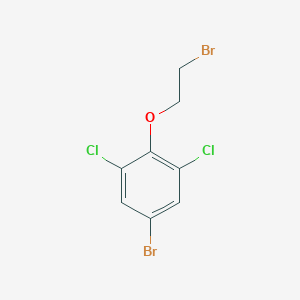
![3-[1-(2-Methylpropyl)piperidin-4-yl]propanoic acid](/img/structure/B13724126.png)
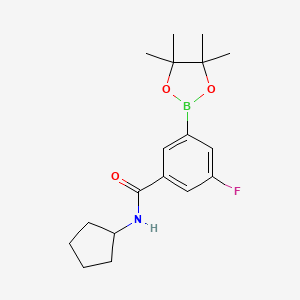
![3-(Boc-amino)-4-[3-(trifluoromethoxy)phenyl]butyric Acid](/img/structure/B13724133.png)
![2-(Aminomethyl)oxazolo[4,5-c]quinoline](/img/structure/B13724144.png)
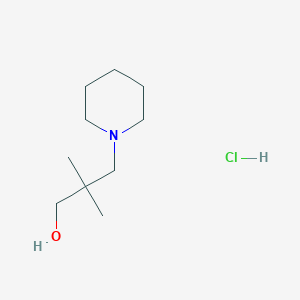
![3'-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13724160.png)
